2-Chloro-3-fluoro-1,8-naphthyridine
CAS No.:
Cat. No.: VC19910633
Molecular Formula: C8H4ClFN2
Molecular Weight: 182.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClFN2 |
|---|---|
| Molecular Weight | 182.58 g/mol |
| IUPAC Name | 2-chloro-3-fluoro-1,8-naphthyridine |
| Standard InChI | InChI=1S/C8H4ClFN2/c9-7-6(10)4-5-2-1-3-11-8(5)12-7/h1-4H |
| Standard InChI Key | QEJGPPHVOAYLJB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC(=C(N=C2N=C1)Cl)F |
Introduction
Chemical Structure and Properties
The molecular formula of 2-chloro-3-fluoro-1,8-naphthyridine is C₈H₄ClFN₂, with a molecular weight of 182.58 g/mol. The compound’s structure consists of two fused pyridine rings, with chlorine and fluorine atoms occupying adjacent positions on the naphthyridine core (Figure 1). This arrangement creates a distinct electronic profile, influencing reactivity and intermolecular interactions .
Table 1: Physicochemical Properties of 2-Chloro-3-fluoro-1,8-naphthyridine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄ClFN₂ |
| Molecular Weight | 182.58 g/mol |
| CAS Number | 2326068-07-7 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The lack of reported thermodynamic data (e.g., melting/boiling points) underscores the need for further experimental characterization. Computational studies suggest that the electron-withdrawing effects of chlorine and fluorine enhance the compound’s electrophilicity, making it amenable to nucleophilic substitution reactions .
Synthesis Methods
Classical Synthetic Approaches
The synthesis of 2-chloro-3-fluoro-1,8-naphthyridine typically involves halogenation strategies applied to prefunctionalized naphthyridine precursors. A prominent method is the Meth-Cohn reaction, which utilizes Vilsmeier-Haack conditions (POCl₃ and DMF) to introduce formyl groups. For example, N-(pyridin-2-yl)acetamide treated with Vilsmeier’s reagent yields 2-chloro-3-formyl-1,8-naphthyridine, which can subsequently undergo fluorination .
Fluorination is achieved using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor, which replace hydroxyl or other leaving groups with fluorine. Sequential chlorination and fluorination steps ensure regioselectivity, though reaction conditions must be carefully optimized to avoid over-halogenation .
Applications in Scientific Research
Medicinal Chemistry
1,8-Naphthyridine derivatives exhibit broad pharmacological activities, including anticancer, antibacterial, and kinase-inhibitory effects. The chloro and fluoro substituents in 2-chloro-3-fluoro-1,8-naphthyridine enhance binding affinity to biological targets via halogen bonding and hydrophobic interactions. For instance, similar compounds inhibit topoisomerase II and tubulin polymerization, mechanisms critical in cancer therapy .
Materials Science
The compound’s conjugated π-system and electron-deficient nature make it a candidate for organic electronics. Derivatives of 1,8-naphthyridine have been incorporated into light-emitting diodes (LEDs) and photovoltaic cells, where their electron-transport properties improve device efficiency .
Mechanism of Action
In biological systems, halogenated naphthyridines often act through DNA intercalation or enzyme inhibition. Chlorine and fluorine substituents increase lipophilicity, facilitating membrane penetration. Computational docking studies suggest that 2-chloro-3-fluoro-1,8-naphthyridine may bind to the ATP pocket of kinases, disrupting signal transduction pathways .
Analytical Characterization
While experimental spectral data are scarce, the following techniques are typically employed for analogous naphthyridines:
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NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns and aromaticity.
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Mass Spectrometry: High-resolution MS validates molecular weight and halogen presence.
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X-ray Crystallography: Resolves spatial arrangement of substituents .
Comparison with Related Compounds
8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine
This isomer (CAS 130291-18-8) demonstrates how substituent position affects bioactivity. The 1,5-naphthyridine scaffold exhibits different binding modes compared to 1,8-naphthyridines, underscoring the importance of ring topology in drug design .
Non-Halogenated Analogs
Compounds lacking halogens show reduced electrophilicity and weaker target binding, highlighting the critical role of chlorine and fluorine in enhancing pharmacological potency .
Future Perspectives
Future research should prioritize:
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Synthetic Optimization: Developing catalytic, asymmetric routes for chiral derivatives.
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Biological Screening: Evaluating anticancer and antimicrobial activity in vitro and in vivo.
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Materials Applications: Testing charge-transport properties in optoelectronic devices.
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